1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one
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Overview
Description
1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one is a complex organic compound that features a cyclopropyl group, a methoxyphenyl-substituted piperazine ring, and a dihydropyrazinone core
Mechanism of Action
Target of Action
The compound “1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one” is a complex molecule with potential biological activity. . This receptor is primarily involved in the regulation of smooth muscle tone, making it a key target in the treatment of conditions like benign prostatic hyperplasia .
Mode of Action
As an α1a-adrenceptor antagonist, this compound likely works by blocking the action of norepinephrine on α1a-adrenceptors, which are predominantly located in the prostate and urinary tract. By blocking these receptors, the compound can help to relax the smooth muscles in these areas, thereby alleviating symptoms associated with conditions like benign prostatic hyperplasia .
Biochemical Pathways
norepinephrine pathway . Norepinephrine is a neurotransmitter that plays a crucial role in the regulation of various physiological processes, including the contraction of smooth muscles. By blocking the α1a-adrenceptors, this compound could disrupt the normal functioning of this pathway, leading to relaxation of smooth muscles .
Pharmacokinetics
Piperazine derivatives are generally well-absorbed and widely distributed throughout the body
Result of Action
The primary result of the action of this compound is the relaxation of smooth muscles in the prostate and urinary tract. This can help to alleviate symptoms associated with conditions like benign prostatic hyperplasia, such as difficulty urinating . .
Biochemical Analysis
Biochemical Properties
1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors can influence various physiological processes, making it a potential candidate for therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affects muscle contraction and other cellular functions . Additionally, the compound may impact gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to alpha1-adrenergic receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes . This binding interaction can result in the inhibition or activation of specific enzymes, further influencing cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its efficacy and potency . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant adverse effects. At higher doses, toxic or adverse effects may be observed . Threshold effects have been identified, indicating the dosage range within which the compound is effective and safe for use in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions, often using methoxyphenyl halides under basic conditions.
Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor.
Formation of the Dihydropyrazinone Core: The final step involves the formation of the dihydropyrazinone core through a cyclization reaction, typically using a suitable cyclizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl and piperazine moieties, using reagents like halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms, providing insights into cellular processes.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-3-[4-(2-chlorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one
- 1-cyclopropyl-3-[4-(2-fluorophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one
- 1-cyclopropyl-3-[4-(2-nitrophenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one
Uniqueness
1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one is unique due to the presence of the methoxy group, which can influence its electronic properties, reactivity, and biological activity. This methoxy group may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-24-16-5-3-2-4-15(16)20-10-12-21(13-11-20)17-18(23)22(9-8-19-17)14-6-7-14/h2-5,8-9,14H,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQVNVXXQUXLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN(C3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.